Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. Key structural features include:
- 7-Phenyl substituent: Provides aromaticity and π-π stacking capabilities, critical for interactions with hydrophobic biological targets.
- Ethyl carboxylate at position 6: Modulates solubility and bioavailability.
Properties
Molecular Formula |
C21H17ClN4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylsulfanyl]-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H17ClN4O2S/c1-2-28-19(27)16-12-23-20-24-21(29-13-15-10-6-7-11-17(15)22)25-26(20)18(16)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
InChI Key |
XFTDAFAMIMPIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that triazole derivatives can modulate signaling pathways critical for cancer progression.
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|
| Breast Cancer | Kinase inhibition | Significant reduction in tumor size | |
| Lung Cancer | Apoptosis induction | Increased apoptosis in cancer cells |
Antimicrobial Properties
This compound has also shown effectiveness against various microbial strains. Its sulfanyl group contributes to its antimicrobial activity by disrupting bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
Agricultural Applications
Pesticidal Activity
The compound's unique structure allows it to function as a pesticide. It has been tested for efficacy against common agricultural pests, demonstrating potential as an eco-friendly alternative to conventional pesticides.
Table 3: Pesticidal Effectiveness
| Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Whiteflies | 150 | 78 |
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various triazole compounds, including this compound. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents published in Pharmaceutical Biology, this compound was tested against multiple bacterial strains. The findings revealed that it exhibited superior antimicrobial activity compared to traditional antibiotics.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Physical and Crystallographic Properties
- Planarity vs. Flexibility : Fully aromatic triazolopyrimidines (e.g., target compound) exhibit stronger π-π stacking (centroid distances ~3.6–3.9 Å) compared to dihydro derivatives, influencing melting points and solubility .
- Crystal Packing : The target’s planar structure may adopt similar packing motifs to ’s dihydro analog, but with enhanced rigidity due to aromaticity.
Stability and Industrial Relevance
- Discontinued Analogues : Ethyl 7-methyl derivatives () were discontinued, possibly due to poor stability or synthesis challenges. The target’s phenyl group may offer superior stability.
- Scalability : Microwave-assisted synthesis () and regioselective protocols () are critical for scaling triazolopyrimidine production.
Biological Activity
Ethyl 2-[(2-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral effects, supported by data tables and relevant case studies.
The compound's molecular formula is , with an exact mass of 454.123 u. The structure includes a triazolo-pyrimidine core which is known for its bioactive potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-pyrimidine derivatives. For instance, compounds similar to this compound exhibited significant antiproliferative effects against various human cancer cell lines.
Case Study: ERK Signaling Pathway Inhibition
A notable study demonstrated that derivatives of triazolo[1,5-a]pyrimidine can inhibit the ERK signaling pathway , leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT. This inhibition resulted in reduced cell proliferation and induced apoptosis in MGC-803 cells (gastric cancer) . The most active compound in this study showed an IC50 value of 3.91 μM against MCF-7 breast cancer cells.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 3.91 | ERK pathway inhibition |
| H2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
Antibacterial Activity
This compound also demonstrates antibacterial activity . A subset of related compounds has shown efficacy against Enterococcus faecium, a pathogen increasingly prevalent in clinical settings . The synthesis of these compounds involved a Biginelli-like reaction which produced derivatives with good narrow-spectrum activity.
Antibacterial Efficacy Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. faecium | 12.5 μg/mL |
| Compound B | E. faecium | 25 μg/mL |
Antiviral Activity
Preliminary investigations into the antiviral properties of triazolo-pyrimidines have indicated potential effectiveness against various viral infections. The antiviral evaluation of synthesized compounds suggested that some derivatives could inhibit viral replication effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
